2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
The compound 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- A 4-methoxyphenyl substituent at position 6 of the pyridazine ring.
- A thioacetamide group (-S-CH2-CONH2) at position 3 of the triazole ring.
Its molecular formula is C14H13N5O2S, with a molecular weight of approximately 313.35 g/mol.
Properties
IUPAC Name |
2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-21-10-4-2-9(3-5-10)11-6-7-13-16-17-14(19(13)18-11)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUCFCOMUZHSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327796 | |
| Record name | 2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894049-45-7 | |
| Record name | 2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The reaction mixture is then poured into ice-cold water to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with different functional groups.
Scientific Research Applications
2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of enzymes such as c-Met and Pim-1, which are involved in cancer cell proliferation . The compound binds to the ATP-binding site of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyridazine Core
Compound 877634-23-6
- Structure : 2-((6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Key Differences : Replaces the methoxy group with a methyl substituent on the phenyl ring.
- Impact: Molecular Weight: Reduced to ~297.34 g/mol due to the absence of an oxygen atom. Biological Activity: Limited data available, but methyl groups are generally associated with reduced metabolic oxidation compared to methoxy groups .
L838417
- Structure : 7-tert-butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Differences : Features a tert-butyl group, difluorophenyl substituent, and a triazolylmethoxy chain.
- Impact :
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide
- Structure : A pyrimidine-isoxazole hybrid with a thioacetamide linker.
- Key Differences : Replaces the triazolopyridazine core with pyrimidine and isoxazole rings.
- Impact: Solubility: Increased polarity due to hydroxyl and isoxazole groups, enhancing aqueous solubility. Toxicity: Classified as an irritant, contrasting with the acute oral toxicity noted in triazolopyridazines .
Pharmacological and Toxicological Profiles
Acute Toxicity
- The target compound’s structural analog () is classified under GHS for acute oral toxicity (Category 4) and skin/eye irritation . Similar triazolopyridazines, such as TPA023, exhibit low sedative effects but retain anxiolytic activity, highlighting substituent-dependent safety profiles .
- Methoxy vs.
Receptor Selectivity
Data Tables: Structural and Functional Comparisons
Table 1: Structural and Physical Properties
| Compound Name | Core Structure | Substituents (Position) | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | Triazolopyridazine | 4-Methoxyphenyl (6), Thioacetamide (3) | 313.35 | 2.1 |
| 877634-23-6 | Triazolopyridazine | 4-Methylphenyl (6), Thioacetamide (3) | 297.34 | 2.8 |
| L838417 | Triazolopyridazine | tert-butyl (7), Difluorophenyl (3) | ~450 | 3.5 |
| 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide | Pyrimidine-Isoxazole | Hydroxypyrimidinyl (2), Methylisoxazolyl (N) | 298.3 | 1.2 |
Biological Activity
The compound 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 285.31 g/mol. The compound features a triazolo-pyridazine moiety that is linked to a methoxyphenyl group and a thioacetamide functional group.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyridazine framework followed by the introduction of the thioacetamide group. Recent methods have emphasized eco-friendly approaches such as microwave-mediated synthesis and catalyst-free reactions to enhance yield and reduce environmental impact .
Antimicrobial Properties
Studies have indicated that compounds containing the triazolo-pyridazine structure exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess potent antifungal and antibacterial properties .
Anticancer Activity
Research has highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to inhibit certain enzymes or receptors involved in disease progression. For example:
- Inhibition of Kinases : Some studies suggest that triazole derivatives can inhibit kinases involved in cancer cell signaling pathways.
- DNA Interaction : The compound may also bind to DNA or RNA structures, disrupting their functions and leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of triazoles showed that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
- Cancer Cell Line Studies : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
